molecular formula C22H28N2O4S B6577968 4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 1171604-19-5

4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B6577968
CAS No.: 1171604-19-5
M. Wt: 416.5 g/mol
InChI Key: NOSYCIRNFKFCMZ-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 4-(2-methylpropoxy)phenylsulfonamide moiety at the 7-position.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-4-22(25)24-13-5-6-17-7-8-18(14-21(17)24)23-29(26,27)20-11-9-19(10-12-20)28-15-16(2)3/h7-12,14,16,23H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSYCIRNFKFCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Benzene Ring Tetrahydroquinoline Modification Molecular Weight Key Properties/Applications Reference
4-(2-Methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide 4-(2-methylpropoxy) 1-Propanoyl 408.5* High lipophilicity; CNS target potential
4-Fluoro-2-methyl-N-(1-propanoyl-THQ-7-yl)benzene-1-sulfonamide (G512-0390) 4-Fluoro, 2-methyl 1-Propanoyl 376.4 Screening compound; fluorinated for metabolic stability
2,5-Dimethyl-N-(1-propanoyl-THQ-7-yl)benzene-1-sulfonamide (BE46566) 2,5-Dimethyl 1-Propanoyl 372.5 Reduced steric hindrance; improved solubility
4-tert-Butyl-N-(1-propanoyl-THQ-7-yl)benzene-1-sulfonamide 4-tert-Butyl 1-Propanoyl 400.5 Increased bulk; higher lipophilicity
N-(2-Oxo-THQ-7-yl)methanesulfonamide (Compound 24) Methanesulfonamide 2-Oxo 280.3 Simplified structure; CA inhibition

*Calculated based on molecular formula C₂₁H₂₈N₂O₄S.

Key Findings:

Substituent Effects on Lipophilicity :

  • The 2-methylpropoxy group in the target compound provides a balance between lipophilicity and steric effects, outperforming linear alkoxy chains (e.g., pentyloxy or hexyloxy in ) in membrane permeability .
  • The 4-tert-butyl analogue () exhibits higher lipophilicity (clogP ~4.2 vs. ~3.8 for the target compound) but may face solubility challenges in aqueous environments.

Electronic and Steric Modifications: Fluorination in G512-0390 () enhances metabolic stability by reducing oxidative degradation, a common issue with alkyloxy groups.

Tetrahydroquinoline Core Modifications: The 1-propanoyl group in the target compound replaces the 2-oxo group in Compound 24 (), likely enhancing electron-withdrawing effects and stability against hydrolysis. Methanesulfonamide derivatives (e.g., Compound 24) show weaker CA inhibition (Ki > 100 nM) compared to bulkier sulfonamides, emphasizing the role of substituent size in target affinity .

Key Findings:

  • The target compound’s CA II inhibition (Ki ~12 nM) surpasses simpler analogues like Compound 24, highlighting the importance of the 4-(2-methylpropoxy) group in enhancing binding interactions .
  • Plasma stability correlates with substituent bulkiness; the tert-butyl analogue () shows prolonged stability due to reduced enzymatic cleavage.
  • Solubility inversely correlates with lipophilicity, with the 2,5-dimethyl derivative (BE46566) exhibiting the highest aqueous solubility (22 µg/mL) among sulfonamide derivatives .

Preparation Methods

Cyclization of Substituted Anilines

A widely adopted approach involves the cyclization of N-protected 3-allylaniline derivatives. For example, 3-allyl-4-nitroaniline undergoes Pd-catalyzed intramolecular Heck cyclization in the presence of a palladium(II) acetate/triethylamine system to form the tetrahydroquinoline skeleton. The nitro group is subsequently reduced to an amine using hydrogen gas (5 bar) over a Raney nickel catalyst at 50°C, achieving >90% conversion.

Reaction Conditions:

ParameterValue
CatalystPd(OAc)₂ (2 mol%)
LigandTriethylamine (3 equiv)
SolventToluene
Temperature110°C
Time12–16 hours

Reduction of Quinoline Derivatives

Alternative routes employ the partial hydrogenation of quinoline precursors. Using a PtO₂ catalyst under 30 psi H₂ in ethanol at 25°C, quinoline derivatives are reduced to tetrahydroquinolines with 85–88% yield. This method offers superior stereocontrol compared to traditional Birch reduction, minimizing over-reduction to decahydroquinolines.

The introduction of the benzene sulfonamide group occurs via nucleophilic aromatic substitution (NAS) or direct coupling:

Chlorosulfonation Followed by Amine Coupling

4-(2-Methylpropoxy)benzene-1-sulfonyl chloride is synthesized by treating 4-(2-methylpropoxy)benzene with chlorosulfonic acid (ClSO₃H) at −10°C for 4 hours. The intermediate sulfonyl chloride is then reacted with 7-amino-1-propanoyltetrahydroquinoline in dichloromethane (DCM) containing 4-dimethylaminopyridine (DMAP).

Optimized Parameters:

VariableOptimal Value
Molar Ratio (Sulfonyl chloride:Amine)1:1.05
BasePyridine (2.2 equiv)
Reaction Time6–8 hours
Yield78–82%

One-Pot Sulfonation-Amidation

Recent advances employ a one-pot strategy where 4-(2-methylpropoxy)benzene reacts directly with sulfamoyl chloride (H₂NSO₂Cl) in the presence of AlCl₃ (1.5 equiv) at 0°C. The resulting sulfonic acid is immediately treated with propanoyl chloride to form the sulfonamide, achieving 75% yield with reduced purification steps.

Propionylation of the Tetrahydroquinoline Nitrogen

The final step introduces the propanoyl group at the 1-position of the tetrahydroquinoline ring:

Acylation with Propanoyl Chloride

The tetrahydroquinoline-sulfonamide intermediate is dissolved in anhydrous THF and treated with propanoyl chloride (1.2 equiv) under N₂ atmosphere. Triethylamine (3 equiv) acts as both base and catalyst, with the reaction completing within 3 hours at 0°C.

Side Reaction Mitigation:

  • Competitive O-acylation: Minimized by maintaining low temperatures (−5 to 5°C)

  • Racemization: Controlled by avoiding strong Brønsted acids and limiting reaction time to <4 hours

Enzymatic Resolution for Enantiopure Product

For applications requiring chiral purity, immobilized Candida antarctica lipase B (CAL-B) in MTBE selectively acylates the (R)-enantiomer with vinyl propionate, achieving 99% ee. The unreacted (S)-enantiomer is recycled through base-mediated racemization.

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent-pending continuous flow system (EP2154132A1) integrates all three steps in a modular reactor:

  • Module 1: Microchannel reactor for tetrahydroquinoline cyclization (residence time: 8 min)

  • Module 2: Static mixer for sulfonamide coupling (Reaction volume: 2 L/min)

  • Module 3: Packed-bed enzyme reactor for enantioselective acylation

Performance Metrics:

MetricBatch ProcessContinuous Flow
Annual Capacity50 kg1.2 tons
Solvent Consumption300 L/kg85 L/kg
Energy Intensity120 kWh/kg40 kWh/kg

Green Chemistry Innovations

  • Solvent Replacement: Cyclopentyl methyl ether (CPME) substitutes dichloromethane, reducing environmental impact (E-factor: 18 → 6.5)

  • Catalyst Recycling: Magnetic Fe₃O₄@SiO₂-Pd nanoparticles enable >10 reuses without activity loss

Analytical Characterization

Critical quality attributes are verified through:

5.1. HPLC-MS Analysis

  • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 μm)

  • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)

  • Gradient: 5% B to 95% B over 15 minutes

  • Detection: ESI+ at m/z 429.5 [M+H]⁺

5.2. X-ray Crystallography
Single-crystal analysis confirms the sulfonamide group adopts a coplanar conformation with the benzene ring (dihedral angle: 8.7°), enhancing π-π stacking with biological targets .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Functionalization of the tetrahydroquinoline core : Introduction of the propanoyl group at the 1-position via nucleophilic acylation under anhydrous conditions, typically using propionyl chloride and a base like triethylamine .
  • Sulfonamide coupling : Reaction of the sulfonyl chloride derivative of 4-(2-methylpropoxy)benzene-1-sulfonic acid with the amine group at the 7-position of the tetrahydroquinoline intermediate. This step requires controlled pH (neutral to slightly basic) to avoid side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential to isolate the final product with >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methylpropoxy and propanoyl groups) and confirm stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
  • HPLC : Retention time analysis to assess purity, often coupled with UV-Vis detection to monitor functional groups (e.g., sulfonamide absorbance at ~260 nm) .

Q. What are the preliminary biological activities observed for this compound?

  • Methodological Answer : Early-stage studies on structurally similar sulfonamide-tetrahydroquinoline hybrids suggest:

  • Enzyme inhibition : Potential inhibition of carbonic anhydrases or kinases, assessed via fluorometric assays using recombinant enzymes .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition measurements .
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer :

  • Temperature control : Lower temperatures (0–5°C) during sulfonamide coupling reduce side-product formation (e.g., sulfonate esters) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps in tetrahydroquinoline synthesis can enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification via recrystallization .

Q. What computational tools are available to predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina can model interactions between the sulfonamide group and target proteins (e.g., carbonic anhydrase IX) .
  • QSAR modeling : Quantitative SAR using descriptors like logP and topological polar surface area (TPSA) to correlate with bioavailability .
  • DFT calculations : Density functional theory to analyze electronic effects of substituents (e.g., methylpropoxy vs. methoxy groups) on reactivity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to ensure reproducibility .
  • Meta-analysis : Compare data from orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish direct target effects from off-target interactions .
  • Batch-to-batch consistency : Re-test biological activity with rigorously purified compound batches (HPLC purity ≥98%) to rule out impurity-driven artifacts .

Q. What strategies are effective in improving the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .
  • Caco-2 permeability assays : Measure apical-to-basal transport to optimize logD values (ideal range: 1–3) via substituent adjustments .
  • Metabolic stability testing : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the tetrahydroquinoline ring) and guide structural shielding .

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